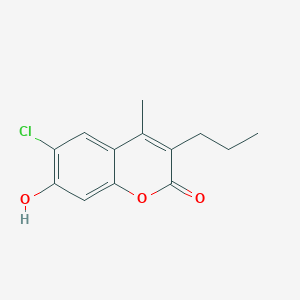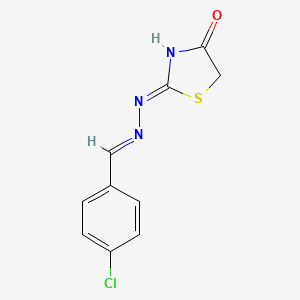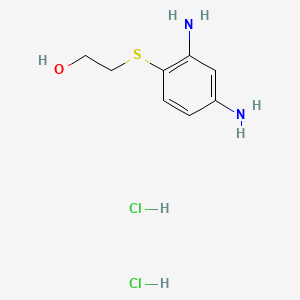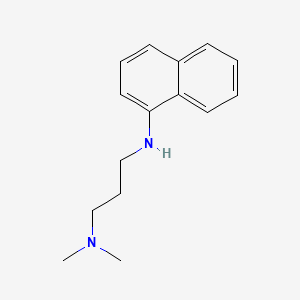
6-Chloro-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of oxygen-containing heterocycles widely found in nature and known for their diverse biological activities. This particular compound is characterized by the presence of a chlorine atom at the 6th position, a hydroxyl group at the 7th position, a methyl group at the 4th position, and a propyl group at the 3rd position on the chromen-2-one scaffold.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-4-methylcoumarin and propyl bromide.
Alkylation Reaction: The 7-hydroxy-4-methylcoumarin undergoes an alkylation reaction with propyl bromide in the presence of a base like potassium carbonate in a solvent such as dry acetone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the chromen-2-one scaffold to a more saturated form.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 6-chloro-7-oxo-4-methyl-3-propyl-2H-chromen-2-one.
Reduction: Formation of 6-chloro-7-hydroxy-4-methyl-3-propylchroman.
Substitution: Formation of 6-amino-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one.
Aplicaciones Científicas De Investigación
6-Chloro-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Chloro-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-4-methylcoumarin: Lacks the chlorine and propyl groups, making it less hydrophobic and potentially less bioactive.
6-Chloro-4-hydroxycoumarin: Lacks the methyl and propyl groups, which may affect its solubility and biological activity.
4-Methyl-7-hydroxycoumarin: Similar structure but without the chlorine and propyl groups, leading to different chemical and biological properties.
Uniqueness
6-Chloro-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the chlorine atom enhances its electrophilicity, while the propyl group increases its hydrophobicity, potentially improving its interaction with biological targets .
Propiedades
Fórmula molecular |
C13H13ClO3 |
|---|---|
Peso molecular |
252.69 g/mol |
Nombre IUPAC |
6-chloro-7-hydroxy-4-methyl-3-propylchromen-2-one |
InChI |
InChI=1S/C13H13ClO3/c1-3-4-8-7(2)9-5-10(14)11(15)6-12(9)17-13(8)16/h5-6,15H,3-4H2,1-2H3 |
Clave InChI |
RRQOTTOQAVSLLB-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C2=CC(=C(C=C2OC1=O)O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997771.png)

![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997777.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11997780.png)

![Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]-](/img/structure/B11997800.png)




![N-[(E,2Z)-2-(1-ethyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B11997849.png)

![Butyl 4-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate](/img/structure/B11997860.png)
![4-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11997865.png)
